molecular formula C16H17N3O3 B10940051 3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B10940051
M. Wt: 299.32 g/mol
InChI Key: KKANHFUCTUXBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of pyrazole and indole moieties in 3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one imparts it with a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H17N3O3/c1-3-19-9-11(10(2)18-19)14(20)8-16(22)12-6-4-5-7-13(12)17-15(16)21/h4-7,9,22H,3,8H2,1-2H3,(H,17,21)

InChI Key

KKANHFUCTUXBPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.